6-benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
Preparation Methods
The synthesis of 6-benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. This reaction can be catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . Additionally, modern methods include the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . Industrial production methods may involve microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
6-benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The methyl group on the quinoxaline fragment can be oxidized to form carbonyl derivatives.
Reduction: The nitro group can be reduced to form corresponding indoloquinoxalinamines.
Substitution: The compound can undergo alkylation reactions with reagents such as propargyl bromide in the presence of anhydrous potassium carbonate.
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It exhibits cytotoxic properties against various cancer cell lines, making it a potential candidate for anticancer drug development.
Materials Science: The compound is used in the development of optoelectronic devices such as light-emitting diodes and photovoltaic devices due to its unique photophysical properties.
Biology: It acts as a DNA-intercalating agent, which can disrupt DNA replication and transcription processes.
Mechanism of Action
The primary mechanism of action of 6-benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the DNA helix, interfering with vital processes such as DNA replication and transcription . The compound’s interaction with DNA is stabilized by the thermal stability of the intercalated complex, contributing to its anticancer and antiviral activities .
Comparison with Similar Compounds
6-benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
- NCA0424
- B-220
- 9-OH-B-220
These compounds share a similar basic skeleton and exhibit DNA-intercalating properties. this compound is unique due to its specific substitution pattern, which may influence its biological activity and stability .
Properties
Molecular Formula |
C22H17N3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-benzyl-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H17N3/c1-15-11-12-20-17(13-15)21-22(24-19-10-6-5-9-18(19)23-21)25(20)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
InChI Key |
LVXPELXVRFOFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5 |
Origin of Product |
United States |
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